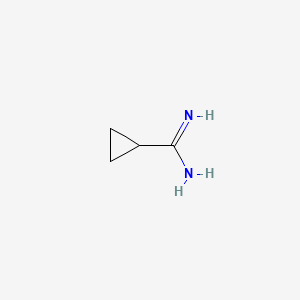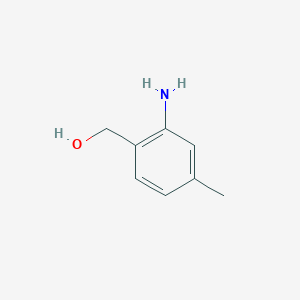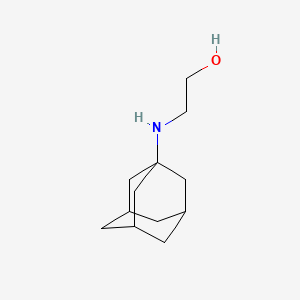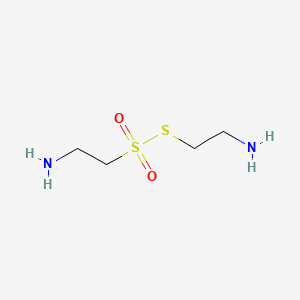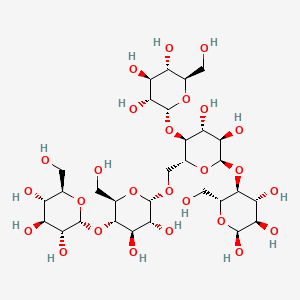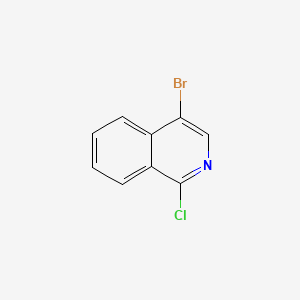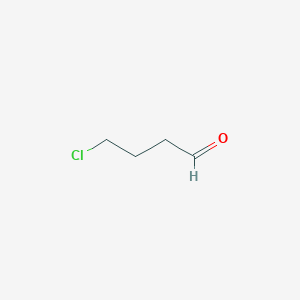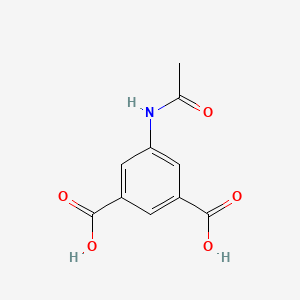![molecular formula C9H15BrO2 B1267768 6-Bromo-1,4-dioxaspiro[4.6]undecane CAS No. 70562-63-9](/img/structure/B1267768.png)
6-Bromo-1,4-dioxaspiro[4.6]undecane
概要
説明
6-Bromo-1,4-dioxaspiro[4.6]undecane is a chemical compound that belongs to the class of spiroketals. It is characterized by its unique spirocyclic structure, which consists of a bromine atom attached to a dioxaspiro undecane framework. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,4-dioxaspiro[4.6]undecane typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method is the bromination of 1,4-dioxaspiro[4.6]undecane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to meet industrial safety and environmental standards .
化学反応の分析
Types of Reactions: 6-Bromo-1,4-dioxaspiro[4.6]undecane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium methoxide) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents (e.g., potassium permanganate) in aqueous or organic solvents.
Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Corresponding substituted spiroketals.
Oxidation: Hydroxylated or carbonylated spiroketals.
Reduction: 1,4-dioxaspiro[4.6]undecane.
科学的研究の応用
6-Bromo-1,4-dioxaspiro[4
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 6-Bromo-1,4-dioxaspiro[4.6]undecane is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For instance, its antimicrobial properties may involve the disruption of microbial cell membranes or inhibition of key enzymes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
類似化合物との比較
1,4-Dioxaspiro[4.5]decane: Lacks the bromine atom and has a different spirocyclic structure.
6-Chloro-1,4-dioxaspiro[4.6]undecane: Similar structure but with a chlorine atom instead of bromine.
6-Iodo-1,4-dioxaspiro[4.6]undecane: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 6-Bromo-1,4-dioxaspiro[4.6]undecane is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activities compared to its chloro and iodo analogs. The bromine atom can participate in specific substitution and reduction reactions that are not as readily achievable with chlorine or iodine .
特性
IUPAC Name |
6-bromo-1,4-dioxaspiro[4.6]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c10-8-4-2-1-3-5-9(8)11-6-7-12-9/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPUHWFXOULUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C2(CC1)OCCO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302136 | |
| Record name | 6-Bromo-1,4-dioxaspiro[4.6]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70562-63-9 | |
| Record name | 70562-63-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Bromo-1,4-dioxaspiro[4.6]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
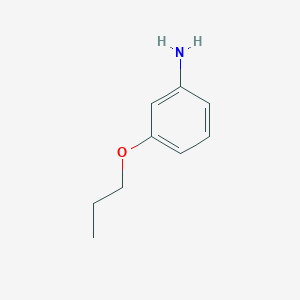
![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)

![3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B1267693.png)
